molecular formula C18H14N4O2S2 B2668581 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 1226457-22-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B2668581
CAS No.: 1226457-22-2
M. Wt: 382.46
InChI Key: BGTYLWWSPYXRLW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiolating agent.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole-sulfanyl derivative with the oxadiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both benzothiazole and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these rings or have different substituents.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-19-17(24-22-11)12-6-8-13(9-7-12)20-16(23)10-25-18-21-14-4-2-3-5-15(14)26-18/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYLWWSPYXRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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